(2R)-O-phospho-3-sulfolactic acid (2R)-O-phospho-3-sulfolactic acid (2R)-O-phospho-3-sulfolactic acid is a carboxyalkyl phosphate and a carboxyalkanesulfonic acid. It derives from a rac-lactic acid. It is a conjugate acid of a (2R)-2-O-phosphonato-3-sulfonatolactate(4-).
Brand Name: Vulcanchem
CAS No.:
VCID: VC1575349
InChI: InChI=1S/C3H7O9PS/c4-3(5)2(1-14(9,10)11)12-13(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H,9,10,11)/t2-/m0/s1
SMILES: C(C(C(=O)O)OP(=O)(O)O)S(=O)(=O)O
Molecular Formula: C3H7O9PS
Molecular Weight: 250.12 g/mol

(2R)-O-phospho-3-sulfolactic acid

CAS No.:

Cat. No.: VC1575349

Molecular Formula: C3H7O9PS

Molecular Weight: 250.12 g/mol

* For research use only. Not for human or veterinary use.

(2R)-O-phospho-3-sulfolactic acid -

Specification

Molecular Formula C3H7O9PS
Molecular Weight 250.12 g/mol
IUPAC Name (2R)-2-phosphonooxy-3-sulfopropanoic acid
Standard InChI InChI=1S/C3H7O9PS/c4-3(5)2(1-14(9,10)11)12-13(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H,9,10,11)/t2-/m0/s1
Standard InChI Key CABHHUMGNFUZCZ-REOHCLBHSA-N
Isomeric SMILES C([C@@H](C(=O)O)OP(=O)(O)O)S(=O)(=O)O
SMILES C(C(C(=O)O)OP(=O)(O)O)S(=O)(=O)O
Canonical SMILES C(C(C(=O)O)OP(=O)(O)O)S(=O)(=O)O

Introduction

Chemical Properties and Structure

Molecular Characteristics

(2R)-O-phospho-3-sulfolactic acid is characterized by a precise molecular structure with multiple functional groups. The compound contains both phosphate and sulfonate moieties attached to a propanoic acid backbone, resulting in a molecule with significant polarity and reactivity.

PropertyValue
Molecular FormulaC3H7O9PS
Molecular Weight250.12 g/mol
IUPAC Name(2R)-2-phosphonooxy-3-sulfopropanoic acid
Standard InChIInChI=1S/C3H7O9PS/c4-3(5)2(1-14(9,10)11)12-13(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H,9,10,11)/t2-/m0/s1
Standard InChIKeyCABHHUMGNFUZCZ-REOHCLBHSA-N
Isomeric SMILESC(C@@HOP(=O)(O)O)S(=O)(=O)O
PubChem Compound ID443249

Table 1: Chemical properties of (2R)-O-phospho-3-sulfolactic acid

Structural Features

The compound possesses a distinct stereochemistry with an R-configuration at the C2 position, which is critical for its biological function. This stereoselectivity ensures proper recognition by the enzymes involved in coenzyme M biosynthesis. The molecule contains three key functional groups:

  • A carboxylic acid group (-COOH)

  • A phosphate ester group at the C2 position

  • A sulfonate group at the C3 position

This unique combination of functional groups makes (2R)-O-phospho-3-sulfolactic acid a carboxyalkyl phosphate and a carboxyalkanesulfonic acid, functionally related to rac-lactic acid . It can also be considered a conjugate acid of (2R)-2-O-phosphonato-3-sulfonatolactate(4-) .

Biosynthesis

Enzymatic Formation

The biosynthesis of (2R)-O-phospho-3-sulfolactic acid represents the first step in the coenzyme M biosynthetic pathway in methanogenic archaea. This reaction is catalyzed by (2R)-phospho-3-sulfolactate synthase, also known as ComA .

ComA catalyzes a stereospecific Michael addition reaction where sulfite (SO3^2-) is added to phosphoenolpyruvate (PEP) to form (2R)-O-phospho-3-sulfolactic acid . This reaction proceeds through the following mechanism:

  • Nucleophilic attack of sulfite on the β-carbon of phosphoenolpyruvate

  • Formation of a C-S bond

  • Protonation at the α-carbon to create the R-stereocenter

The enzyme performs this reaction over a broad range of temperature and pH conditions, reflecting the diverse environments inhabited by methanogenic archaea .

Enzyme Characteristics

CharacteristicDescription
Enzyme TypeSulfonate-biosynthesizing enzyme
Cofactor RequirementMg²⁺
Reaction CatalyzedStereospecific Michael addition of sulfite to phosphoenolpyruvate
pH RangeBroad
Temperature RangeBroad (includes hyperthermophilic conditions)
InhibitionModerate inhibition by substrate and product analogs

Table 2: Key characteristics of ComA, the enzyme responsible for (2R)-O-phospho-3-sulfolactic acid biosynthesis

Biological Role in Coenzyme M Production

Pathway Context

(2R)-O-phospho-3-sulfolactic acid serves as a critical intermediate in the biosynthesis of coenzyme M (2-mercaptoethanesulfonic acid), which functions as the terminal methyl carrier in methanogenesis . The complete pathway from (2R)-O-phospho-3-sulfolactic acid to coenzyme M involves several enzymatic steps:

  • Dephosphorylation of (2R)-O-phospho-3-sulfolactic acid to form 3-sulfolactate

  • Oxidation of 3-sulfolactate

  • Decarboxylation of the oxidized intermediate

  • Reductive thiolation to form coenzyme M

This pathway highlights the central role of (2R)-O-phospho-3-sulfolactic acid as the initial precursor in this essential biochemical process .

Significance in Methanogenesis

Coenzyme M, the end product of this biosynthetic pathway, serves as the terminal methyl carrier in methanogenesis, a process of fundamental importance in the global carbon cycle and in energy production by methanogenic archaea . As the first intermediate in this pathway, (2R)-O-phospho-3-sulfolactic acid is essential for:

  • The production of methane in anaerobic environments

  • Energy conservation in methanogenic archaea

  • Carbon cycling in anaerobic ecosystems

This positions (2R)-O-phospho-3-sulfolactic acid as a molecule of significant ecological and biochemical importance .

Enzymatic Processing

Dephosphorylation

Following its biosynthesis, (2R)-O-phospho-3-sulfolactic acid undergoes dephosphorylation catalyzed by phosphosulfolactate phosphohydrolase (ComB) . This represents the second step in the coenzyme M biosynthetic pathway.

ComB is a Mg²⁺-dependent acid phosphatase with specificity for 2-hydroxycarboxylic acid phosphate esters . It efficiently hydrolyzes:

  • rac-2-phosphosulfolactate

  • (S)-2-phospholactate

  • Phosphoglycolate

  • Both enantiomers of 2-phosphomalate

Unlike previously studied phosphoglycolate phosphatases, ComB has distinctive characteristics:

CharacteristicComB Feature
pH OptimumLow pH optimum for activity
Substrate SpecificityNarrow
Sequence HomologyAmino acid sequence dissimilar to any biochemically characterized protein
Catalytic CapabilityCan catalyze transphosphorylation reactions
MechanismFunctions via covalent phosphoenzyme intermediates

Table 3: Distinctive features of ComB, the enzyme responsible for (2R)-O-phospho-3-sulfolactic acid dephosphorylation

Evolutionary Distribution

Interestingly, homologs of comB (the gene encoding ComB) have been identified in diverse organisms including:

  • All available cyanobacterial genome sequences

  • Genomes from phylogenetically diverse bacteria

  • Various archaeal genomes

Most of these organisms lack homologs of other coenzyme M biosynthetic genes, suggesting that comB has been recruited frequently into new metabolic pathways throughout evolutionary history . This broad and disparate distribution highlights the versatility of this enzymatic function beyond its role in coenzyme M biosynthesis.

Research Applications and Significance

Metabolomics Studies

Recent metabolomics research has identified (2R)-O-phospho-3-sulfolactic acid as a metabolite of interest in various biological systems. In a study focusing on traditional Chinese medicine formulations and their effects on weaned yaks, (2R)-O-phospho-3-sulfolactic acid was identified among differentially abundant metabolites . This suggests potential roles or effects of this compound beyond its established function in methanogenic archaea.

Biochemical Significance

The study of (2R)-O-phospho-3-sulfolactic acid and its associated enzymes has provided significant insights into:

  • The evolutionary history of methanogenesis and sulfate reduction

  • The development of novel enzyme families

  • The biochemical adaptations of archaea to extreme environments

  • The interplay between phosphate and sulfonate metabolism

Research into phosphonate and phosphinate metabolism pathways, where (2R)-O-phospho-3-sulfolactic acid features prominently, has revealed interconnections between seemingly distinct metabolic processes . This compound thus serves as a window into the complex evolutionary history of central metabolic pathways.

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